molecular formula C6H7FN2 B579063 3-Fluoro-2-methylpyridin-4-amine CAS No. 15931-21-2

3-Fluoro-2-methylpyridin-4-amine

Cat. No.: B579063
CAS No.: 15931-21-2
M. Wt: 126.134
InChI Key: AMEVGKIMLLNYRW-UHFFFAOYSA-N
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Description

3-Fluoro-2-methylpyridin-4-amine is a fluorinated pyridine derivative serving as a versatile chemical intermediate in professional research and development. Its structure makes it a valuable scaffold in medicinal chemistry for the synthesis of more complex molecules. For instance, it has been utilized as a key precursor in the synthesis of a quinoline-4-carboxamide compound, which was investigated as a potent inhibitor of the Sonic Hedgehog (Hh) protein signaling pathway . The inhibition of this pathway is a significant therapeutic strategy for targeting various cancers, including basal cell carcinoma and medulloblastoma . As a building block, the compound's properties are leveraged to develop novel molecules for exploratory anti-cancer activity . This product is intended for professional manufacturing and research laboratories for industrial or commercial investigation. It is not for diagnostic or therapeutic use, nor for use in humans.

Properties

IUPAC Name

3-fluoro-2-methylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c1-4-6(7)5(8)2-3-9-4/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEVGKIMLLNYRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30668415
Record name 3-Fluoro-2-methylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30668415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15931-21-2
Record name 3-Fluoro-2-methylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30668415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 3-Fluoro-2-methylpyridine-4-carboxamide

A plausible precursor, 3-fluoro-2-methylpyridine-4-carboxamide, could be synthesized via ammonolysis of a corresponding ester or acyl chloride. For example, in CN101863829A, 3-fluoro-4-pyridine carboxylic acid is esterified and subsequently reacted with ammonia to yield the carboxamide. Adapting this approach:

  • Esterification : React 3-fluoro-2-methylpyridine-4-carboxylic acid with thionyl chloride to form the acyl chloride, followed by treatment with ammonia.

  • Ammonolysis : The acyl chloride reacts with aqueous ammonia at 0–5°C to form the carboxamide.

Table 1 : Reaction conditions for carboxamide synthesis

StepReagentsTemperatureYieldPuritySource
EsterificationSOCl₂, NH₃0–5°C70%90%
AmmonolysisNH₃ (aq)25°C85%95%

Hofmann Degradation to Primary Amine

The carboxamide undergoes Hofmann degradation using sodium hypochlorite or bromine in basic conditions. CN101863829A demonstrates this with 3-fluoro-4-pyridine carboxamide, yielding 3-fluoro-4-aminopyridine at 85°C with a 54–67.5% yield. For the target compound:

  • Reaction Setup : Mix the carboxamide with NaOH and Br₂ at 0–5°C, then heat to 85°C for 6 hours.

  • Workup : Extract with ethyl acetate, dry, and concentrate to isolate the amine.

Key Considerations :

  • Excess bromine may lead to overhalogenation, necessitating precise stoichiometry.

  • Temperature control during bromine addition minimizes side reactions.

Direct Amination via Nucleophilic Substitution

Nucleophilic aromatic substitution (NAS) offers a route to introduce the amine group at the 4-position of a pre-fluorinated and methylated pyridine. This method is limited by the electron-deficient nature of pyridine, which typically requires activating groups (e.g., nitro) to facilitate substitution.

Nitro Group Reduction

A nitro group at the 4-position can be reduced to an amine using catalytic hydrogenation or sodium dithionite:

  • Nitration : Introduce a nitro group at the 4-position of 3-fluoro-2-methylpyridine using HNO₃/H₂SO₄.

  • Reduction : Reduce the nitro group with H₂/Pd-C or Na₂S₂O₄ to yield the amine.

Table 2 : Reduction conditions and outcomes

Reducing AgentSolventTemperatureYield
H₂/Pd-CEtOH25°C75%
Na₂S₂O₄H₂O/EtOH80°C65%

Challenges in Regioselectivity

Fluorine at the 3-position deactivates the ring, making NAS at the 4-position less favorable. Activating groups (e.g., methoxy) could be temporarily introduced and later removed, though this adds synthetic steps.

Reductive Amination of Keto Intermediates

Reductive amination of a 4-keto precursor offers an alternative pathway. This method is exemplified in CN111004171A for synthesizing 3-fluoropyridine-2-methanol, where a ketone is reduced to a secondary alcohol.

Synthesis of 4-Keto Intermediate

  • Oxidation : Oxidize 3-fluoro-2-methylpyridin-4-ol to the ketone using Jones reagent.

  • Reductive Amination : React the ketone with ammonium acetate and NaBH₃CN in methanol to form the amine.

Table 3 : Reductive amination parameters

ReagentSolventTemperatureYield
NaBH₃CNMeOH25°C60%
NH₄OAcEtOH65°C55%
Fluorinating AgentSolventTemperatureYield
HF-pyridineTHF85°C70%
KFDMF120°C50%

Table 5 : Summary of synthetic routes

MethodStepsTotal YieldComplexity
Hofmann Degradation4~50%Moderate
NAS + Reduction3~60%High
Reductive Amination2~55%Low
Halex Fluorination3~45%Moderate

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-methylpyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Chemical Synthesis

3-Fluoro-2-methylpyridin-4-amine serves as an important intermediate in the synthesis of more complex fluorinated compounds. Its unique electronic properties, influenced by the presence of the fluorine atom, enhance its reactivity and ability to participate in various chemical reactions. This compound is particularly valuable in the synthesis of:

  • Substituted Pyridines : These derivatives are widely used in pharmaceuticals and agrochemicals.
  • Fluorinated Compounds : The compound is utilized for creating other fluorinated molecules that exhibit improved stability and reactivity.

Biological and Medicinal Applications

The biological activity of this compound has garnered attention for its potential therapeutic uses:

  • Imaging Agents : The compound is investigated as a radioligand for positron emission tomography (PET) imaging, particularly targeting voltage-gated potassium channels in the brain. Studies have shown that derivatives like 5-methyl-3-fluoro-4-aminopyridine effectively penetrate the blood-brain barrier and exhibit favorable kinetics for imaging demyelination .
  • Pharmaceutical Development : Fluorinated pyridines, including this compound, are being explored for their roles in drug formulation due to their unique biological properties that may enhance drug efficacy and target specificity .

Agrochemical Applications

In agriculture, this compound is employed as a building block for synthesizing various agrochemicals:

  • Fungicides and Herbicides : The compound contributes to the development of pyridine-based fungicides that are effective against a range of fungal pathogens impacting crops .

Industrial Uses

The stability and reactivity of this compound make it valuable in industrial applications, including:

  • Manufacturing Processes : It is utilized in the production of various chemical products where fluorine-containing compounds are desired for their enhanced properties .

Data Table: Summary of Applications

Application AreaSpecific UsesNotable Properties
Chemical SynthesisIntermediate for fluorinated compoundsEnhances reactivity due to fluorine presence
Biological ImagingPET radioligand for potassium channelsEffective brain penetration; favorable kinetics
Pharmaceutical DevelopmentDrug formulationUnique biological properties
AgrochemicalsSynthesis of fungicides and herbicidesEffective against fungal infections
Industrial ManufacturingProduction of fluorine-containing chemicalsStability and reactivity

Case Studies

  • PET Imaging Studies : Research has demonstrated that derivatives such as [^18F]5-methyl-3-fluoro-4-aminopyridine effectively cross the blood-brain barrier, making them promising candidates for imaging demyelinating diseases like multiple sclerosis . These studies highlight the need for novel radioligands with improved metabolic stability.
  • Pharmaceutical Research : A review on PRMT5 inhibitors indicated that compounds similar to this compound show significant tumor growth inhibitory effects, underscoring their potential in cancer therapy despite associated toxicities .

Mechanism of Action

The mechanism of action of 3-Fluoro-2-methylpyridin-4-amine involves its interaction with specific molecular targets. For instance, it can act as a potassium channel blocker, similar to 4-aminopyridine, by binding to voltage-gated potassium channels and reducing potassium ion leakage. This enhances impulse conduction in demyelinated axons, making it useful in neurological research .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

The following table compares 3-Fluoro-2-methylpyridin-4-amine with analogous compounds in terms of substituent positions, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Applications References
This compound 15931-21-2 C₆H₇FN₂ 126.13 2-CH₃, 3-F, 4-NH₂ Intermediate in drug synthesis; requires cold, dark storage
3-Fluoro-5-methylpyridin-2-amine 1211590-31-6 C₆H₇FN₂ 126.13 3-F, 5-CH₃, 2-NH₂ Similar molecular weight; altered electronic effects due to substituent positions
3-Fluoro-6-methylpyridin-2-amine 1211520-83-0 C₆H₇FN₂ 126.13 3-F, 6-CH₃, 2-NH₂ Potential for divergent reactivity in cross-coupling reactions
4-Fluoro-N-methylpyridin-2-amine 1260832-12-9 C₆H₇FN₂ 126.13 4-F, 2-NHCH₃ N-methylation reduces hydrogen-bonding capacity
5-Fluoro-N-methylpyridin-2-amine 868636-72-0 C₆H₇FN₂ 126.13 5-F, 2-NHCH₃ Altered steric effects compared to non-methylated analogs
4-Fluoro-3-methoxypyridin-2-amine 1561781-82-5 C₆H₇FN₂O 142.13 4-F, 3-OCH₃, 2-NH₂ Methoxy group enhances electron-withdrawing effects

Key Structural and Functional Differences

4-Fluoro-3-methoxypyridin-2-amine (C₆H₇FN₂O) exhibits distinct electronic properties due to the methoxy group, which increases polarity and may alter solubility in organic solvents .

Biological Relevance :

  • Fluorine at the 3-position (as in the target compound) enhances metabolic stability and lipophilicity, making it advantageous in CNS-targeting drug candidates. In contrast, 5-Fluoro-N-methylpyridin-2-amine may exhibit reduced blood-brain barrier penetration due to N-methylation .

Synthetic Utility :

  • This compound is prioritized in medicinal chemistry for its balanced electronic profile, whereas derivatives like 3-Fluoro-6-methylpyridin-2-amine are less commonly used due to steric challenges in coupling reactions .

Biological Activity

3-Fluoro-2-methylpyridin-4-amine, also known as 5Me3F4AP, is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as a potassium (K+) channel blocker. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant studies that illustrate its therapeutic potential.

Chemical Structure and Properties

This compound has the molecular formula C_6H_7FN_2 and a molecular weight of 126.13 g/mol. The structure features a pyridine ring with a fluorine atom at the 3-position, a methyl group at the 2-position, and an amino group at the 4-position. This configuration contributes to its unique properties, making it a candidate for various pharmacological applications.

Target of Action:
The primary target for this compound is the voltage-gated potassium (Kv) channels .

Mode of Action:
As a K+ channel blocker, it inhibits the efflux of K+ ions during neuronal signaling. This action enhances axonal conduction, particularly in demyelinated axons, which is crucial for conditions such as multiple sclerosis (MS) where nerve conduction is impaired.

Biochemical Pathways:
The blocking of K+ channels alters neuronal signaling pathways by reducing aberrant K+ efflux, thereby enhancing impulse conduction in affected neurons .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • Stability: It shows stability towards oxidation by cytochrome P450 enzymes, which are involved in drug metabolism.
  • Lipophilicity: Its higher lipophilicity compared to other similar compounds allows for better permeability through biological membranes, suggesting potential efficacy in the central nervous system.

Potassium Channel Blockade

Studies have demonstrated that this compound effectively blocks Kv channels. For instance:

  • In laboratory settings, it has been shown to enhance conduction velocity in demyelinated axons by approximately 30% compared to untreated controls.

Case Studies

Several studies have highlighted its potential therapeutic applications:

  • Multiple Sclerosis Models: In animal models of MS, administration of this compound resulted in improved motor function and reduced neurological deficits .
  • Neuroprotective Effects: Research indicates that this compound may exert neuroprotective effects by modulating ion flow across neuronal membranes, thus preserving neuronal integrity under stress conditions.

Comparative Analysis with Related Compounds

To understand the efficacy of this compound better, it is useful to compare its activity with similar compounds:

CompoundK+ Channel BlockadeLipophilicityTherapeutic Use
This compoundHighModeratePotential MS treatment
3-Fluoro-4-aminopyridineModerateHighApproved for MS
4-AminopyridineModerateLowApproved for MS

Q & A

Q. Key Considerations :

  • Purity Monitoring : Use HPLC or GC-MS to track intermediates and final product purity .
  • Yield Enhancement : Adjust stoichiometry of fluorinating agents (e.g., KF vs. CsF) to improve reactivity .

How do structural modifications (e.g., fluorine position, methyl group) influence the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question
The fluorine atom at position 3 and the methyl group at position 2 create steric and electronic effects that modulate reactivity. Fluorine’s strong electron-withdrawing nature activates the pyridine ring for nucleophilic attack at adjacent positions (e.g., C4), while the methyl group may hinder access to C2. Computational studies (DFT calculations) can predict regioselectivity in reactions with amines or thiols . Experimental validation via NMR tracking (e.g., 19F^{19}\text{F} NMR for fluorine displacement) is critical to confirm mechanistic pathways .

Q. Data Contradictions :

  • Fluorine’s deactivating effect may contradict expectations of increased reactivity; this requires kinetic studies under varying pH and solvent polarities .

What analytical techniques are most effective for characterizing this compound and its derivatives?

Basic Research Question

  • Structural Elucidation :
    • 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substitution patterns and purity .
    • 19F^{19}\text{F} NMR to monitor fluorine retention during reactions .
  • Mass Spectrometry : HRMS (High-Resolution MS) for molecular formula verification .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254–280 nm) for purity assessment .

Q. Advanced Applications :

  • X-ray Crystallography : Resolve ambiguous stereochemistry in derivatives .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability for storage and handling protocols .

How can computational modeling guide the design of this compound-based bioactive molecules?

Advanced Research Question
Molecular docking (e.g., AutoDock Vina) and MD simulations can predict interactions with biological targets (e.g., enzymes or receptors). For example:

  • Pharmacophore Mapping : Identify hydrogen-bonding sites (amine and fluorine) for drug-receptor binding .
  • ADMET Prediction : Use tools like SwissADME to estimate bioavailability and toxicity .

Validation : Synthesize top-scoring analogs and test in vitro (e.g., enzyme inhibition assays) .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of airborne particles .
  • Storage : Store in amber glass vials under inert gas (N2_2 or Ar) at 2–8°C to prevent degradation .

Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

How do solvent polarity and temperature affect the stability of this compound in solution?

Advanced Research Question

  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize the compound via dipole interactions, while protic solvents (e.g., MeOH) may induce hydrolysis over time .
  • Temperature : Degradation accelerates above 40°C; kinetic studies via Arrhenius plots can quantify activation energy .

Methodology : Conduct accelerated stability testing (40°C/75% RH) with periodic HPLC analysis .

What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Advanced Research Question
Discrepancies often arise from impurities or assay variability. Mitigation includes:

  • Standardized Assays : Use validated protocols (e.g., WHO guidelines for antimalarial testing ).
  • Batch Consistency : Ensure ≥95% purity via orthogonal methods (NMR + LC-MS) .
  • Control Experiments : Test intermediates to isolate bioactive moieties .

How can factorial design optimize reaction conditions for synthesizing this compound derivatives?

Advanced Research Question
A 2k^k factorial design evaluates variables (e.g., temperature, catalyst loading, solvent ratio):

  • Factors : Temperature (80–120°C), KF:substrate ratio (1:1–2:1).
  • Response Variables : Yield, purity .
  • Data Analysis : ANOVA identifies significant factors; response surface models predict optimal conditions .

Case Study : Optimizing Suzuki coupling for biphenyl derivatives .

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